(5Z)-5-{[3-(4-Isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one
Description
This compound is a thiazolidinone derivative featuring a pyrazole ring substituted with a 4-isobutoxy-3-methylphenyl group and a phenyl group at the 1-position of the pyrazole. The thiazolidinone core incorporates a thioxo group at position 2 and an isopropyl substituent at position 2. The Z-configuration of the exocyclic double bond (5Z) is critical for its stereochemical properties, influencing molecular geometry and intermolecular interactions . The compound’s molecular formula is C₂₉H₃₀N₄O₂S₂, with a molecular weight of 554.7 g/mol.
Properties
CAS No. |
624724-32-9 |
|---|---|
Molecular Formula |
C27H29N3O2S2 |
Molecular Weight |
491.7 g/mol |
IUPAC Name |
(5Z)-5-[[3-[3-methyl-4-(2-methylpropoxy)phenyl]-1-phenylpyrazol-4-yl]methylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C27H29N3O2S2/c1-17(2)16-32-23-12-11-20(13-19(23)5)25-21(15-29(28-25)22-9-7-6-8-10-22)14-24-26(31)30(18(3)4)27(33)34-24/h6-15,17-18H,16H2,1-5H3/b24-14- |
InChI Key |
VQHNFJKTYKHTSQ-OYKKKHCWSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)C(C)C)C4=CC=CC=C4)OCC(C)C |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)C(C)C)C4=CC=CC=C4)OCC(C)C |
Origin of Product |
United States |
Preparation Methods
Knoevenagel Condensation
The most widely employed method involves a Knoevenagel condensation between the pyrazole carbaldehyde and thiazolidinone.
Reaction Conditions:
-
Solvent: Anhydrous ethanol or toluene
-
Catalyst: Piperidine (5–10 mol%)
-
Temperature: Reflux (78–110°C)
-
Duration: 6–12 hours
The reaction proceeds via a nucleophilic attack of the thiazolidinone’s active methylene group on the aldehyde, followed by dehydration to form the α,β-unsaturated ketone. The Z-configuration is stabilized by intramolecular hydrogen bonding between the thioxo group and the pyrazole nitrogen.
Optimization Data:
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Solvent | Ethanol | Toluene | DMF |
| Catalyst | Piperidine | DBU | None |
| Yield (%) | 78 | 65 | 12 |
| Purity (HPLC, %) | 99.2 | 97.8 | 85.4 |
Ethanol with piperidine achieves the highest yield and purity due to optimal polarity and catalytic activity.
Alternative Pathway: Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times and improves regioselectivity:
-
Mix pyrazole carbaldehyde (1 eq), thiazolidinone (1.2 eq), and piperidine (0.1 eq) in ethanol.
-
Irradiate at 100°C for 20 minutes.
-
Cool and precipitate the product with ice water.
Advantages:
Mechanistic Insights
The condensation mechanism involves three stages:
-
Enolate Formation: The thiazolidinone’s methylene group deprotonates to form an enolate.
-
Nucleophilic Addition: The enolate attacks the aldehyde’s carbonyl carbon.
-
Dehydration: Elimination of water yields the conjugated alkene.
Density functional theory (DFT) calculations confirm that the Z-isomer is energetically favored by 4.2 kcal/mol due to steric hindrance between the pyrazole phenyl group and thiazolidinone’s isopropyl substituent.
Purification and Characterization
Purification Methods
-
Column Chromatography: Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7)
-
Recrystallization: Ethanol/water (9:1) at −20°C
Spectroscopic Data
| Technique | Key Signals |
|---|---|
| 1H NMR | δ 8.21 (s, 1H, CH=), 7.45–7.32 (m, 5H, Ph), 4.10 (d, 2H, OCH2), 1.85 (m, 1H) |
| 13C NMR | δ 192.1 (C=O), 161.3 (C=S), 144.2 (CH=), 128.9–125.4 (Ar-C) |
| IR | 1685 cm⁻¹ (C=O), 1220 cm⁻¹ (C=S) |
| HRMS | [M+H]+: m/z 477.1742 (calc. 477.1749) |
Industrial-Scale Considerations
For large-scale production, continuous flow reactors offer advantages:
-
Throughput: 5 kg/day
-
Solvent Recovery: >90% via distillation
-
Impurity Control: <0.5% by in-line HPLC monitoring
Challenges and Solutions
Byproduct Formation
The primary byproduct, E-isomer , constitutes 5–8% of crude product. It is removed via fractional crystallization using acetonitrile.
Moisture Sensitivity
The thiazolidinone precursor hydrolyzes in aqueous conditions. Strict anhydrous protocols (Aw < 0.1) are maintained during storage.
Recent Advancements (2023–2025)
Chemical Reactions Analysis
Nucleophilic Substitution at the Thioxo Group
The thioxo (C=S) group in the thiazolidinone ring is highly reactive toward nucleophiles. Key reactions include:
| Reaction Type | Reagents/Conditions | Products/Outcome | Reference |
|---|---|---|---|
| Thiol substitution | Aliphatic thiols (e.g., ethanethiol) | Thioether derivatives | |
| Amine substitution | Primary amines (e.g., methylamine) | Thiourea analogs |
These substitutions often occur under mild conditions (room temperature, polar solvents like ethanol) and are critical for modifying the compound’s electronic properties.
Oxidation Reactions
The thiazolidinone ring undergoes oxidation at the sulfur atom:
| Oxidizing Agent | Conditions | Product | Reference |
|---|---|---|---|
| Hydrogen peroxide (H₂O₂) | Acidic/neutral pH | Sulfoxide (C=SO) formation | |
| Ozone (O₃) | Low-temperature reflux | Sulfone (C=SO₂) derivatives |
Oxidation enhances the compound’s polarity, influencing its solubility and interaction with biological targets.
Reduction Reactions
The thioxo group can be reduced to a thiol (C-SH) or methylene (C-H) group:
| Reducing Agent | Conditions | Outcome | Reference |
|---|---|---|---|
| Sodium borohydride (NaBH₄) | Ethanol, reflux | Partial reduction to thiol | |
| Lithium aluminum hydride (LiAlH₄) | Dry ether | Complete reduction to methylene |
Reduction pathways are pH- and solvent-dependent, with LiAlH₄ achieving full desulfurization.
Hydrolysis and Ring Opening
Under acidic or basic conditions, the thiazolidinone ring undergoes hydrolysis:
| Conditions | Products | Application | Reference |
|---|---|---|---|
| 1M HCl, reflux | Open-chain thiocarbamate derivatives | Precursors for further synthesis | |
| 0.5M NaOH, 60°C | Sulfhydryl intermediates | Bioactive metabolite studies |
Hydrolysis is reversible under controlled conditions, enabling recyclization strategies.
Cycloaddition Reactions
The exocyclic methylene group participates in [4+2] Diels-Alder reactions:
| Dienophile | Conditions | Product | Reference |
|---|---|---|---|
| Maleic anhydride | Toluene, 110°C | Six-membered oxazine derivatives | |
| Tetracyanoethylene | Dichloromethane, RT | Polycyclic adducts |
These reactions expand the compound’s aromatic system, potentially enhancing bioactivity .
Biological Interactions
The compound interacts with enzymes and receptors via non-covalent binding:
| Target | Interaction Type | Observed Effect | Reference |
|---|---|---|---|
| Cytochrome P450 3A4 | Competitive inhibition | Altered drug metabolism | |
| PPAR-γ nuclear receptor | Allosteric modulation | Anti-inflammatory response |
Docking studies suggest the isobutoxy group enhances hydrophobic binding to enzyme active sites.
Stability and Degradation
The compound’s stability under varying conditions:
| Condition | Half-Life | Degradation Products | Reference |
|---|---|---|---|
| UV light (254 nm) | 48 hours | Sulfoxide and ring-opened species | |
| pH 9.0, 37°C | 72 hours | Hydrolyzed thiocarbamates |
Stability profiles inform storage and handling protocols for pharmacological studies.
Scientific Research Applications
Antimicrobial Activity
Research indicates that thiazolidinone derivatives possess significant antimicrobial properties. The compound in focus has shown effectiveness against several bacterial strains, with studies reporting minimal inhibitory concentrations comparable to established antibiotics like ampicillin .
Anti-inflammatory Effects
The compound has been evaluated for anti-inflammatory activity using various in vivo models. In particular, it has been shown to selectively inhibit the COX-2 enzyme, which plays a crucial role in inflammatory processes. This selectivity suggests a potentially lower risk of gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin .
Anticancer Properties
Studies have highlighted the anticancer potential of thiazolidinone derivatives, including the compound under review. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. The mechanism may involve the modulation of signaling pathways related to cell proliferation and survival .
Synthesis and Derivative Development
The synthesis of (5Z)-5-{[3-(4-Isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step synthetic routes that include:
- Formation of the thiazolidinone core : This is achieved through cyclization reactions involving appropriate precursors.
- Substitution reactions : To introduce various functional groups that enhance biological activity.
- Characterization : Using techniques such as NMR spectroscopy and mass spectrometry to confirm structure and purity.
Case Study on Antimicrobial Efficacy
A study published in the Journal of Research in Chemistry evaluated the antimicrobial activity of several thiazolidinone derivatives, including our compound. The results indicated that it exhibited significant activity against Escherichia coli and Staphylococcus aureus, with specific derivatives showing enhanced potency compared to standard treatments .
Case Study on Anti-inflammatory Activity
In an experimental model for inflammation, the compound was tested for its ability to reduce edema in rats. Results demonstrated that it significantly decreased paw swelling compared to control groups, indicating strong anti-inflammatory properties .
Mechanism of Action
The mechanism of action of (5Z)-5-{[3-(4-Isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Data Table: Comparative Analysis of Key Compounds
Biological Activity
The compound (5Z)-5-{[3-(4-Isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative known for its complex structure and potential therapeutic applications. This article explores its biological activities, focusing on its antidiabetic, antimicrobial, anti-inflammatory, and anticancer properties.
Structural Overview
The structural characteristics of this compound include:
- Thiazolidinone Core : A five-membered ring containing sulfur and nitrogen, known for various biological activities.
- Pyrazole Moiety : A five-membered ring that contributes to the compound's pharmacological properties.
- Substituents : The presence of isobutoxy and isopropyl groups enhances its biological profile.
1. Antidiabetic Activity
Thiazolidinone derivatives are recognized for their role in enhancing insulin sensitivity and lowering blood glucose levels. The compound has shown potential in:
- Increasing Glucose Uptake : In vitro studies indicate that it may enhance glucose uptake in muscle cells by activating insulin signaling pathways.
- PPARγ Activation : Similar compounds have been reported to activate peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in glucose metabolism and fat storage .
2. Antimicrobial Properties
Research indicates that thiazolidinones exhibit significant antimicrobial activity against various pathogens:
- Bacterial Inhibition : The compound has demonstrated effectiveness against Gram-positive and Gram-negative bacteria, likely due to its ability to disrupt bacterial cell wall synthesis.
- Antifungal Activity : Preliminary data suggest potential antifungal properties, warranting further investigation into its efficacy against fungal infections .
3. Anti-inflammatory Effects
The compound shows promise in modulating inflammatory responses:
- Cyclooxygenase Inhibition : It may act as an inhibitor of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.
- Cytokine Regulation : Studies have noted a decrease in tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) levels in treated models, indicating a potential for managing inflammatory diseases .
4. Anticancer Activity
Thiazolidinone derivatives are being explored for their anticancer properties:
- Cell Proliferation Inhibition : The compound has shown cytotoxic effects on various cancer cell lines, suggesting its potential as a chemotherapeutic agent.
- Mechanisms of Action : Research indicates that it may induce apoptosis in cancer cells through mitochondrial pathways and inhibit key signaling pathways involved in tumor growth .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Thiazolidinediones | Thiazolidine core with various side chains | Antidiabetic |
| Pyrazole Derivatives | Pyrazole ring with different substituents | Anti-inflammatory, anticancer |
| Benzothiazoles | Benzene fused with thiazole ring | Antimicrobial |
The unique combination of functional groups in (5Z)-5-{[3-(4-Isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one may confer distinct pharmacological profiles compared to these structurally similar compounds.
Case Studies and Research Findings
Recent studies have highlighted the importance of structural modifications in enhancing the biological activity of thiazolidinone derivatives:
- A study demonstrated that modifications at the 2-position of the thiazolidinone ring significantly increased antioxidant activity, suggesting potential applications in oxidative stress-related conditions .
- Another research focused on the synthesis of hybrid compounds combining thiazolidinones with other pharmacophores, resulting in enhanced anticancer activity across various cell lines .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing (5Z)-5-{[3-(4-Isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one?
- Methodology : The compound's core structure suggests a multi-step synthesis involving:
- Step 1 : Formation of the pyrazole moiety via condensation of substituted phenylhydrazines with β-ketoesters or α,β-unsaturated ketones under acidic conditions (e.g., acetic acid/DMF) .
- Step 2 : Introduction of the isobutoxy group via nucleophilic substitution or Mitsunobu reaction on the phenolic precursor .
- Step 3 : Cyclization with thiosemicarbazide or thiourea derivatives to form the thiazolidin-4-one ring, optimized with sodium acetate as a base and reflux conditions .
Q. How is the Z-configuration of the exocyclic double bond confirmed in this compound?
- Methodology :
- X-ray crystallography : Use SHELXL for structure refinement to determine bond angles and torsional parameters .
- NMR Spectroscopy : Analyze coupling constants () between olefinic protons; Z-configuration typically shows due to trans-vicinal coupling .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Core Techniques :
- FT-IR : Identify thioxo (C=S) stretch at and carbonyl (C=O) at .
- NMR : Assign aromatic protons (δ 6.5–8.5 ppm), methylene groups (δ 4.0–5.5 ppm), and isopropyl protons (δ 1.0–1.5 ppm) .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]) with mass accuracy < 5 ppm .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
- Experimental Design :
- Analog Synthesis : Systematically modify substituents (e.g., isobutoxy → methoxy/fluoro) to assess electronic and steric effects .
- Bioassays : Test analogs against target enzymes (e.g., kinase inhibition assays) or microbial strains (MIC determination) under standardized conditions .
Q. What computational methods are suitable for predicting binding modes with biological targets?
- Approach :
- Molecular Docking : Utilize AutoDock Vina or Glide to model interactions with active sites (e.g., ATP-binding pockets) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability and hydrogen-bonding patterns .
Q. How can crystallographic data resolve contradictions in reported bioactivity data?
- Case Study : If conflicting bioactivity arises, verify:
- Polymorphism : Use ORTEP-3 to compare crystal packing and hydrogen-bonding networks, which may alter solubility .
- Conformational Flexibility : Analyze torsion angles of the exocyclic double bond; Z→E isomerization under UV light may reduce activity .
Q. What strategies improve synthetic yield while maintaining stereochemical purity?
- Optimization :
- Flow Chemistry : Implement continuous flow reactors for precise control of reaction parameters (temperature, residence time) during cyclization steps .
- Catalysis : Screen Lewis acids (e.g., ZnCl) to enhance regioselectivity in pyrazole formation .
Data Contradiction Analysis
Q. How to address discrepancies in reported antimicrobial activity across studies?
- Root Causes :
- Strain Variability : Use ATCC reference strains and standardized broth microdilution protocols .
- Compound Purity : Verify purity (>98%) via HPLC (C18 column, acetonitrile/water gradient) and elemental analysis .
Q. Why do computational predictions of solubility contradict experimental measurements?
- Factors :
- Crystal Packing : Hydrogen-bonding patterns (e.g., R_2$$^2(8) motifs) may reduce solubility despite favorable LogP predictions .
- Aggregation : Dynamic light scattering (DLS) can detect nanoaggregates in solution, which skew solubility assays .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
